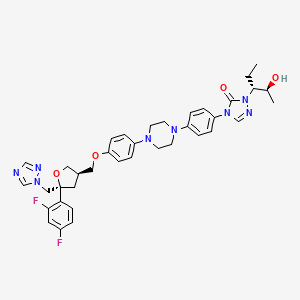

(3R,5S)Posaconazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3R,5S)Posaconazole is a triazole antifungal agent with a broad spectrum of activity against various fungal pathogens. It is particularly effective against Candida and Aspergillus species, as well as other molds and some endemic fungi . This compound is used primarily for the treatment and prophylaxis of invasive fungal infections, especially in immunocompromised patients .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

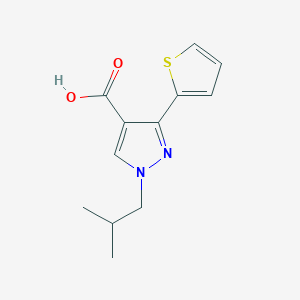

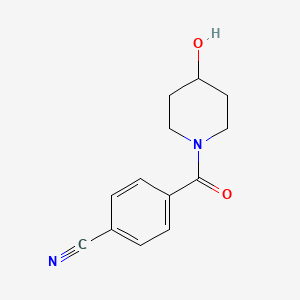

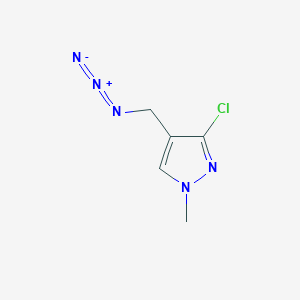

The synthesis of (3R,5S)Posaconazole involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of key intermediates through a series of reactions such as alkylation, cyclization, and functional group transformations . The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound typically employs advanced techniques such as spray drying solid dispersion technology. This method enhances the solubility and bioavailability of the compound . The process involves the use of carriers like Soluplus and Gelucire 43/01, which aid in the modified release and stability of the final product .

Análisis De Reacciones Químicas

Types of Reactions

(3R,5S)Posaconazole undergoes various chemical reactions, including:

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions often require controlled temperatures and pH levels to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have enhanced or modified antifungal properties .

Aplicaciones Científicas De Investigación

(3R,5S)Posaconazole has a wide range of scientific research applications:

Mecanismo De Acción

(3R,5S)Posaconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes . By disrupting ergosterol synthesis, this compound compromises the integrity of the fungal cell membrane, leading to cell death . The compound also interacts with fungal cytochrome P450 enzymes, further inhibiting fungal growth .

Comparación Con Compuestos Similares

Similar Compounds

Itraconazole: A triazole antifungal with a similar mechanism of action but different structural features.

Fluconazole: Another triazole antifungal, primarily used for treating Candida infections.

Voriconazole: Known for its broad-spectrum activity against various fungal pathogens.

Uniqueness of (3R,5S)Posaconazole

This compound is unique due to its extended side chain and the presence of a furan ring, which contribute to its broad-spectrum activity and enhanced potency compared to other triazoles . Additionally, its ability to inhibit a wider range of fungal species makes it a valuable option for treating refractory fungal infections .

Propiedades

Fórmula molecular |

C37H42F2N8O4 |

|---|---|

Peso molecular |

700.8 g/mol |

Nombre IUPAC |

4-[4-[4-[4-[[(3R,5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3R)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one |

InChI |

InChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27+,35+,37+/m0/s1 |

Clave InChI |

RAGOYPUPXAKGKH-KTRXSZHWSA-N |

SMILES isomérico |

CC[C@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |

SMILES canónico |

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(7alpha)-7-Hydroxy-3,24-dioxochol-4-en-24-yl]glycine](/img/structure/B13450538.png)

![4-Methyl-1,4,8-triaza-spiro[4.5]decan-2-one](/img/structure/B13450605.png)

![1-[5-(1,1,2,2-Tetrafluoroethoxy)pyridin-2-yl]methanamine hydrochloride](/img/structure/B13450615.png)

![5-[[[(2R)-2-Amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1R)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic acid (ACI)](/img/structure/B13450621.png)